molecular formula C10H9ClN2O2 B13024336 ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B13024336
M. Wt: 224.64 g/mol
InChI Key: YINUMJGRNSJFJU-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core substituted with a chlorine atom at position 5 and an ethyl ester group at position 3 (CAS: 800401-62-1). Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol.

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-12-7-3-4-8(11)13-9(6)7/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINUMJGRNSJFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyridinamine with 6-chloro-2-(ethoxyethenyl)pyridine under cyclization conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition results in the induction of apoptosis and the reduction of cancer cell growth .

Comparison with Similar Compounds

Structural Analogs in the Pyrrolopyridine Family

Positional Isomers and Ring Fusion Variants
  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Substituents: 5-chloro, ethyl ester at position 2. Ring System: Pyrrolo[2,3-c]pyridine (vs. [3,2-b] in the target compound). Properties: Similar molecular weight (224.64 g/mol) but distinct electronic properties due to altered ring fusion. Synthesized in 60% yield via hydrogenation over Pd/C.
  • Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

    • Substituents : 6-chloro, ethyl ester at position 3.
    • Ring System : Pyrrolo[3,2-c]pyridine.
    • Properties : Molecular weight 224.64 g/mol. The chlorine at position 6 may reduce steric hindrance compared to position 5, influencing binding in biological targets.
Halogen-Substituted Derivatives
  • Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
    • Substituents : 5-bromo instead of 5-chloro.
    • Properties : Bromine’s larger atomic radius enhances electrophilic reactivity but may reduce solubility. Used as an intermediate in kinase inhibitor synthesis.

Heterocycle Variants: Pyrazolo and Imidazo Derivatives

  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

    • Heterocycle : Pyrazolo[3,4-b]pyridine (two nitrogens vs. one in pyrrolo).
    • Properties : Molecular weight 270.08 g/mol. The pyrazole ring increases hydrogen-bonding capacity, making it suitable for metal-catalyzed reactions.
    • Application : Key impurity in Tofacitinib synthesis.
  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate

    • Heterocycle : Imidazo[1,2-a]pyridine.
    • Properties : Reacts regioselectively with N-chlorosuccinimide (NCS) to form chlorinated derivatives (83% yield in acetic acid). The additional nitrogen enhances basicity, favoring interactions in medicinal chemistry.

Physicochemical and Application Differences

  • Solubility : Pyrrolo[3,2-b]pyridine derivatives generally exhibit moderate solubility in polar solvents (e.g., ethyl acetate), whereas pyrazolo analogs may require DMSO for dissolution.
  • Biological Relevance : Pyrrolopyridines are prevalent in kinase inhibitors (e.g., JAK inhibitors), with chlorine at position 5 enhancing target affinity. Pyrazolo derivatives are more common in antiviral agents.

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